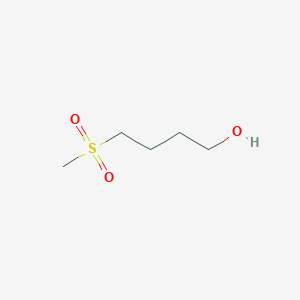

4-methanesulfonylbutan-1-ol

Description

4-Methanesulfonylbutan-1-ol (C₅H₁₂O₃S) is a sulfur-containing alcohol featuring a butan-1-ol backbone substituted with a methanesulfonyl (-SO₂CH₃) group at the fourth carbon. This polar functional group confers unique physicochemical properties, including increased hydrophilicity and hydrogen-bonding capacity compared to unmodified alcohols. The methanesulfonyl moiety is electron-withdrawing, which may influence reactivity in synthetic pathways or biological interactions.

Properties

IUPAC Name |

4-methylsulfonylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-9(7,8)5-3-2-4-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSVCVRGEYRMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26981-51-1 | |

| Record name | 4-methanesulfonylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methanesulfonylbutan-1-ol can be synthesized from 4-(methylthio)butanol through oxidation. The reaction involves the use of 3-chloroperbenzoic acid in dichloromethane at temperatures ranging from 0 to 20°C. The reaction mixture is stirred for 20 hours, followed by solvent concentration under reduced pressure. The residue is then subjected to chromatography on a silica gel column to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding thiols.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted butanol derivatives.

Scientific Research Applications

4-Methanesulfonylbutan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)

- Structure : Replaces the methanesulfonyl group with a sulfanyl (-S-) and 4-chlorophenyl moiety.

- Properties : The sulfanyl group is less polar than sulfonyl, leading to lower water solubility (logP ~2.8 estimated) and higher lipophilicity. Applications include intermediates in agrochemical synthesis due to sulfur’s nucleophilic reactivity .

- Key Difference : The sulfonyl group in 4-methanesulfonylbutan-1-ol enhances oxidative stability and polarity, making it more suited for pharmaceutical applications where solubility and metabolic stability are critical .

b. 4-[(4-Methylphenyl)amino]butan-1-ol (CAS 356086-86-7)

- Structure: Substitutes the sulfonyl group with an amino (-NH-) and 4-methylphenyl group.

- Used in drug design for targeting receptors requiring amine interactions .

c. 3-Methylbutan-1-ol (CAS 123-51-3)

- Structure : A branched-chain alcohol lacking sulfur substituents.

- Properties : Lower boiling point (132°C) and higher volatility due to reduced polarity. Primarily used as a solvent or flavoring agent .

- Key Difference : this compound’s linear chain and sulfonyl group would result in higher boiling point (>200°C estimated) and reduced volatility .

Reactivity and Stability

- Oxidative Stability : The methanesulfonyl group in this compound is resistant to oxidation compared to sulfanyl analogs, which may oxidize to sulfoxides or sulfones under harsh conditions .

- Hydrolysis: Sulfonates are generally stable under acidic/basic conditions, whereas amino-substituted analogs (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) may undergo hydrolysis or deamination .

Biological Activity

4-Methanesulfonylbutan-1-ol is an organic compound characterized by a sulfonyl group attached to a butanol structure, with the molecular formula CHOS. This compound has gained attention in medicinal chemistry and organic synthesis due to its unique functional groups, which contribute to its biological activities and potential applications in various scientific fields .

Chemical Structure and Properties

The molecular structure of this compound features a straight-chain butanol backbone with a methanesulfonyl group at the fourth carbon atom. The presence of both hydroxyl (-OH) and sulfonyl (-SO-) groups enhances its reactivity, making it a versatile compound in organic synthesis .

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Functional Groups | Hydroxyl, Sulfonyl |

| Synthesis Methods | Reactions with butanol derivatives and methanesulfonic acid |

The biological activity of this compound is primarily attributed to its role as a nucleophile due to the electron-rich oxygen in the hydroxyl group. This property allows it to participate in nucleophilic substitution reactions, attacking electrophiles and forming various products depending on the substrate involved .

Potential Applications

Research indicates that this compound may have applications in:

- Medicinal Chemistry : Its structural characteristics suggest potential use as a drug candidate, particularly in targeting specific biological pathways.

- Organic Synthesis : The compound can serve as a building block in synthesizing more complex molecules due to its reactive functional groups.

Case Study 1: Anticancer Properties

A study investigated the effects of sulfonyl alcohols, including this compound, on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation through mechanisms such as inducing apoptosis and modulating cell cycle regulators. Specifically, the compound showed promise in reducing the viability of breast cancer cells in vitro .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings suggested that this compound could influence enzyme activity, potentially altering metabolic pathways for various drugs .

Spectral Analysis

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy have been employed to confirm the structure and functional groups of synthesized this compound. These analyses provide insights into its reactivity and potential interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.